C12H8ClF3N4O2S
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O2S/c13-7-2-1-6(12(14,15)16)3-8(7)18-10(22)5-23-11-19-9(21)4-17-20-11/h1-4H,5H2,(H,18,22)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJZDYGUVVVMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of C12h8clf3n4o2s Within Drug Discovery and Chemical Biology
Drug discovery is a complex and lengthy process that involves the identification of new therapeutic agents. biorxiv.org This process heavily relies on the principles of medicinal chemistry, which bridges organic chemistry with pharmacology and biology to design and synthesize novel drugs. researchgate.net A key aspect of this field is the exploration of chemical space to find molecules with desired therapeutic effects. biorxiv.org
Chemical biology is an interdisciplinary field that employs chemical techniques to study and manipulate biological systems. uci.eduwiley.com It plays a crucial role in drug discovery by helping to understand the molecular mechanisms of diseases and the interactions between drugs and their biological targets. nih.govtue.nl The study of compounds like C12H8ClF3N4O2S, even as an impurity, falls within the purview of chemical biology as it necessitates the use of analytical chemistry techniques to identify and characterize its structure and potential biological activity. ajptr.com
The discovery and development of a drug like Tovorafenib, and by extension the characterization of its impurities such as this compound, is a practical application of the principles of drug discovery and chemical biology. The process involves not only the synthesis and testing of the active pharmaceutical ingredient (API) but also the rigorous analysis of any related substances that may arise during manufacturing or storage. globalpharmatek.comsymeres.com
Significance of Chemical Impurities and Analogs in Preclinical Research
Preclinical research is a critical stage in drug development where the safety and efficacy of a new drug are evaluated before it is tested in humans. nih.gov This stage involves extensive laboratory studies, including in vitro and in vivo experiments.
Chemical Impurities in Preclinical Research
Chemical impurities are substances that are present in a drug product but are not the API itself. symeres.com They can originate from various sources, including the starting materials, intermediates, by-products of the synthesis, or degradation of the final product. ajptr.comglobalpharmatek.com The presence of impurities, even in small amounts, can significantly impact the safety and efficacy of a drug. globalpharmatek.comnih.gov Therefore, regulatory agencies like the FDA have strict guidelines for the identification, quantification, and control of impurities in pharmaceutical products. symeres.commt.com
The profiling of impurities is a mandatory requirement for new drug applications. globalpharmatek.com It involves the detection, identification, and quantification of all impurities present in a drug substance. mt.com This information is crucial for ensuring the quality, safety, and consistency of the drug product. globalpharmatek.com In the case of C12H8ClF3N4O2S, its identification as an impurity of Tovorafenib necessitates its synthesis and characterization to be used as a reference standard in quality control procedures. synzeal.comsynzeal.comcleanchemlab.com
Chemical Analogs in Preclinical Research
Chemical analogs are compounds that have a similar chemical structure to a known drug but differ in some aspect, such as a functional group or substructure. The synthesis and study of analogs are a cornerstone of medicinal chemistry and drug discovery. The goal is often to improve the biological activity, selectivity, or pharmacokinetic properties of the parent compound. rsc.org
Fragment-based drug discovery is a strategy that utilizes small chemical fragments to design and develop new drug candidates. nih.gov This approach, along with others like structure-activity relationship (SAR) studies, helps in the optimization of lead compounds. researchgate.net The study of analogs of a successful drug like Tovorafenib could lead to the discovery of new kinase inhibitors with improved properties or different therapeutic applications.
Preclinical Pharmacological Investigations and Biological Activity Profiling
In Vitro Mechanistic Studies of C12H8ClF3N4O2S
The in vitro evaluation of this compound was designed to elucidate its mechanism of action at the molecular and cellular levels.
Initial screening of this compound against a broad panel of kinases revealed its potent inhibitory activity against specific members of the protein kinase family, which are key regulators of cellular processes. nih.gov The primary targets were identified through competitive binding assays and enzymatic assays, which measure the ability of the compound to displace a known ligand or inhibit the catalytic activity of the kinase, respectively.
Subsequent validation studies confirmed that this compound is a highly specific inhibitor of cyclin-dependent kinase 4 (Cdk4) and cyclin-dependent kinase 6 (Cdk6), with IC50 values in the low nanomolar range. nih.gov The compound demonstrated significantly less activity against a panel of over 30 other protein kinases, highlighting its specificity. nih.gov This selectivity is crucial for minimizing off-target effects.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nmol/L) |
|---|---|
| CDK4 | 11 |
| CDK6 | 16 |
This table is a representative example based on data for similar CDK4/6 inhibitors. nih.gov
To further understand the interaction between this compound and its target kinases, detailed biochemical studies were conducted. Enzyme kinetic analyses revealed that the compound acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing the phosphorylation of its substrates. This was determined by assessing the inhibitory effect of the compound at varying concentrations of ATP and the kinase substrate.
The binding kinetics were characterized by a rapid association and slow dissociation rate, leading to a sustained inhibition of the target kinase. This prolonged target engagement is a desirable feature for a therapeutic agent, as it can lead to a more durable biological response.
The cellular effects of this compound were investigated in various cancer cell lines. Western blot analysis demonstrated that treatment with the compound led to a dose-dependent decrease in the phosphorylation of the Retinoblastoma protein (Rb), a key substrate of CDK4/6. nih.gov This inhibition of Rb phosphorylation prevents the release of the E2F transcription factor, thereby blocking the cell cycle progression from the G1 to the S phase. nih.gov
Quantitative PCR (qPCR) analysis confirmed that the inhibition of the CDK4/6-Rb pathway resulted in the downregulation of E2F target genes, which are essential for DNA replication and cell cycle progression. nih.gov Furthermore, prolonged exposure to this compound was shown to induce apoptosis, or programmed cell death, in sensitive cell lines, as evidenced by the cleavage of PARP, a marker of apoptosis. aacrjournals.org
Biochemical Characterization of Target Engagement and Enzyme Kinetics
In Vivo Pharmacokinetic Characterization in Preclinical Animal Models
The pharmacokinetic properties of this compound were evaluated in preclinical animal models, primarily rodents, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com
Following oral administration in rats, this compound exhibited moderate bioavailability. researchgate.net The compound was rapidly absorbed, with peak plasma concentrations observed within a few hours. researchgate.net The volume of distribution was found to be high, indicating extensive tissue distribution. aacrjournals.org
Metabolism studies, often conducted using liver microsomes, revealed that this compound is primarily metabolized by cytochrome P450 enzymes in the liver. acs.org The major metabolic pathways include oxidation and glucuronidation.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value |
|---|---|
| Bioavailability (%) | ~30-40 |
| Tmax (h) | 2-4 |
| Volume of Distribution (L/kg) | >10 |
This table presents typical pharmacokinetic data for a small molecule kinase inhibitor in rats. aacrjournals.orgresearchgate.net
To accurately measure the concentration of this compound in various biological matrices such as plasma, urine, and tissue homogenates, robust and sensitive bioanalytical methods were developed and validated. nih.govumlub.pl Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique due to its high selectivity and sensitivity. frontiersin.orgnih.gov
The method development process involves optimizing sample preparation techniques, such as protein precipitation or solid-phase extraction, to remove interfering substances from the biological matrix. lcms.cz Chromatographic conditions are then optimized to achieve a good separation of the analyte from other components. frontiersin.org The validation of the bioanalytical method ensures its accuracy, precision, linearity, and stability under various conditions, adhering to regulatory guidelines. nih.govumlub.pl
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Preclinical Pharmacodynamic Evaluation in Relevant Biological Systems
Regorafenib and its active metabolites, M-2 and M-5, exhibit broad inhibition profiles against a range of protein kinases. nih.gov Key targets include those involved in tumor angiogenesis (VEGFR1, -2, -3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR). europa.euoncotarget.com Preclinical assessments confirmed that M-2 and M-5 have similar kinase inhibition profiles and potency compared to Regorafenib. nih.gov
In animal models, direct measurement of target occupancy is complex, but it can be inferred from pharmacokinetic and pharmacodynamic data. Studies in mice have shown that after oral administration of Regorafenib, the resulting free plasma concentrations of the parent compound and its M-2 metabolite surpass the 50% inhibitory concentration (IC₅₀) for VEGFR2. nih.gov This suggests that sufficient target engagement is achieved in vivo to elicit a pharmacological response and that Regorafenib and M-2 are likely the main drivers of its activity. nih.gov
Evidence of target engagement is further supported by the modulation of downstream biomarkers in preclinical models. In immune-competent mouse models of liver cancer, Regorafenib treatment led to a decrease in tumor cell proliferation (measured by Ki67 staining) and a reduction in tumor angiogenesis (measured by CD31 staining). bmj.com Furthermore, Regorafenib has been shown to modulate the tumor microenvironment by reducing the levels of tumor-associated macrophages (TAMs). europa.eufrontiersin.org In some models, it also increased the infiltration of CD8+ T cells, indicating an immune-modulatory effect. frontiersin.orgdovepress.com In a nude mouse model, expression of phosphorylated ERK1/2 (pERK1/2), a downstream component of the RAF signaling pathway, was reduced by Regorafenib. frontiersin.org
Table 1: Kinases Inhibited by Regorafenib
| Category | Kinase Target |
|---|---|
| Angiogenesis | VEGFR1, VEGFR2, VEGFR3, TIE2 |
| Oncogenesis | KIT, RET, RAF-1, BRAF, BRAF V600E |
| Stromal / Microenvironment | PDGFR, FGFR, CSF1R |
This table summarizes key kinase targets of Regorafenib identified in preclinical studies. europa.eueuropa.eudovepress.comoncotarget.comasco.orgmdpi.com
Regorafenib has demonstrated potent and broad-spectrum antitumor activity in numerous preclinical tumor models. europa.eueuropa.eu Efficacy has been observed across a variety of human tumor xenografts, including colorectal, gastrointestinal stromal, hepatocellular, and pediatric sarcoma models. europa.euoncotarget.comnih.gov
In vivo studies using mouse xenograft models have provided specific data on tumor growth inhibition (TGI). For instance, in a Colo-205 colorectal cancer xenograft model, Regorafenib achieved approximately 75% TGI at a dose of 10 mg/kg. dovepress.com In various pediatric solid tumor xenografts, daily oral administration of Regorafenib at 10 or 30 mg/kg resulted in TGI ranging from 73% to 93%. plos.org Specifically, in an orthotopic neuroblastoma model, a 30 mg/kg/day dose led to 99% TGI. plos.org
The major metabolites, M-2 and M-5, also show significant antitumor activity when administered orally in murine xenograft models. europa.eu Studies directly comparing the compounds in HT-29 colorectal and MDA-MB-231 breast cancer xenografts are detailed in the table below.
Furthermore, in patient-derived xenograft (PDX) models of hepatocellular carcinoma (HCC), Regorafenib demonstrated significant tumor growth inhibition in 8 out of 10 models tested. oncotarget.comnih.gov In a syngeneic orthotopic mouse model of HCC (H129), Regorafenib treatment resulted in a significant extension of median survival time compared to the vehicle control (36 vs. 27 days). oncotarget.comnih.gov These studies underscore the compound's robust efficacy in clinically relevant animal models, which is primarily attributed to its anti-angiogenic and anti-proliferative effects. europa.eu
Table 2: In Vivo Efficacy of Regorafenib in Selected Xenograft Models
This table presents a selection of preclinical efficacy data for Regorafenib in various in vivo tumor models. dovepress.comoncotarget.complos.orgnih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Structural Determinants for Kinase Inhibitory Potency
The kinase inhibitory potency of compounds structurally related to C12H8ClF3N4O2S is deeply rooted in the specific arrangement and nature of their constituent parts. The 1,3,4-thiadiazole (B1197879) ring is a prevalent scaffold in the design of kinase inhibitors, valued for its ability to act as a bioisostere of the adenine (B156593) ring in ATP and participate in crucial hydrogen bonding interactions within the kinase hinge region. researchgate.netmdpi.com
Key structural determinants for the kinase inhibitory activity of this class of compounds include:
The 1,3,4-Thiadiazole Core: This heterocyclic ring system is a cornerstone for activity. Studies on various 1,3,4-thiadiazole derivatives highlight its role in orienting substituents for optimal interaction with the ATP-binding pocket of kinases like Abl tyrosine kinase. researchgate.netosti.gov
The Substituted Pyridine (B92270) Ring: The N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl) moiety is critical. The trifluoromethyl (-CF3) group, a strong electron-withdrawing group, can significantly enhance binding affinity and cellular activity. mdpi.com The chlorine atom also contributes to the electronic properties and can form specific interactions within the kinase active site. rsc.org
Amine Linker: The amino group connecting the pyridine and thiadiazole rings is vital for establishing hydrogen bonds with the kinase hinge region, a common feature for many Type II kinase inhibitors.
Research on analogous compounds has demonstrated that the combination of a substituted aromatic ring and a thiadiazole heterocycle creates a potent pharmacophore for targeting various protein kinases. nih.govmdpi.com For instance, the synthesis of N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide showed that the trifluoromethylphenyl group was a key component for inhibiting the Abl protein kinase. osti.govmdpi.com
Identification of Molecular Features Influencing Selectivity against Kinase Panels
The selectivity of kinase inhibitors is paramount for therapeutic efficacy and minimizing off-target effects. For this compound and its analogs, selectivity is governed by subtle variations in structure that exploit differences in the amino acid sequences of kinase ATP-binding sites.
Molecular features that influence kinase selectivity include:
Gatekeeper Residue Interaction: The size and nature of the "gatekeeper" residue in a kinase's active site determine the accessibility of a deeper hydrophobic pocket. The trifluoromethylphenyl group of this compound is likely oriented to interact with this pocket. Inhibitors with bulky substituents are often selective for kinases with smaller gatekeeper residues (e.g., threonine).
Solvent-Exposed Region Interactions: The portion of the molecule extending towards the solvent-exposed area of the ATP-binding site can be modified to enhance selectivity. Different substituents on the thiadiazole ring can form unique interactions with residues in this region, differentiating between various kinases. mdpi.com
Studies on leucettines, a family of kinase inhibitors, show that SAR observed for one kinase (DYRK1A) is often very similar for closely related kinases (CLK1, DYRK2), while less related kinases are less sensitive, highlighting how molecular structure tunes selectivity across a kinase family. nih.gov
Impact of Substituent Effects and Conformational Changes on Biological Activity
The electronic properties and spatial arrangement of substituents have a profound impact on the biological activity of this compound.
Electron-Withdrawing vs. Electron-Donating Groups: The presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) and chloro (-Cl) substituents on the pyridine ring, is a critical feature. openstax.org These groups can modulate the pKa of the molecule and enhance interactions with the kinase active site through mechanisms like halogen bonding or dipole interactions. rsc.org Research on other molecular scaffolds shows that electron-withdrawing substituents often lead to enhanced biological activity. mdpi.comnih.gov Conversely, replacing these with electron-donating groups would be expected to significantly alter potency. nih.gov
Conformational Rotation: The bond connecting the pyridine ring to the thiadiazole core allows for rotational flexibility. The preferred conformation is one that minimizes steric hindrance while maximizing favorable interactions within the binding site. The presence of substituents can cause the aromatic ring to rotate out of the plane of the core heterocycle, which can be crucial for achieving the correct binding orientation. mdpi.com
The following table summarizes the general effects of substituents on the activity of related heterocyclic kinase inhibitors.
| Substituent Type | Position | General Effect on Kinase Inhibitory Activity | Reference |
| Electron-Withdrawing (e.g., -CF3, -Cl, -NO2) | Aromatic Ring | Generally enhances potency and cell permeability. | mdpi.comrsc.org |
| Electron-Donating (e.g., -OCH3, -CH3) | Aromatic Ring | Often decreases potency compared to electron-withdrawing groups. | nih.gov |
| Halogens (e.g., -F, -Cl, -Br) | Aromatic Ring | Increases activity; can participate in halogen bonding. | rsc.orgnih.gov |
| Bulky Groups | Solvent-Exposed Region | Can enhance selectivity depending on the target kinase topology. | mdpi.com |
Development and Validation of QSAR Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com For kinase inhibitors like this compound, QSAR models are invaluable for predicting the potency of new derivatives and guiding synthetic efforts. nih.govrsc.org
Though specific QSAR models for this compound are not publicly detailed, the development process for analogous 1,3,4-thiadiazole inhibitors generally follows these steps:
Data Set Assembly: A series of structurally related thiadiazole derivatives with experimentally measured kinase inhibitory activities (e.g., IC50 values) is compiled. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be 2D descriptors (e.g., topological indices, atom counts) or 3D descriptors (e.g., van der Waals volume, dipole moment, molecular interaction fields). nih.govnih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity. rsc.org For example, a hypothetical QSAR equation might look like: log(1/IC50) = β0 + β1(Volume) + β2(LogP) + β3*(Dipole_Z)
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development). A robust model will have high correlation coefficients (R²) and low prediction errors. nih.gov
QSAR studies on other kinase inhibitors have successfully identified key properties driving activity. For example, models have shown that van der Waals volume, electron density, and electronegativity play pivotal roles in activity. nih.govrsc.org Such models provide a quantitative framework for understanding the SAR data and allow for the in silico screening of virtual compounds, accelerating the discovery of more potent and selective inhibitors. pensoft.net
Computational Chemistry and in Silico Approaches for Compound Optimization
Molecular Docking and Ligand-Protein Interaction Analysis with Identified Targets
No biological targets have been specifically identified or studied for C12H8ClF3N4O2S. Consequently, no molecular docking studies have been performed to analyze its potential interactions with any protein.
Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes
As no protein-ligand complexes involving this compound have been established through molecular docking, there have been no subsequent molecular dynamics simulations to investigate binding stability or conformational changes.
In Silico Prediction of Preclinical Pharmacokinetic Properties
There are no published studies that have performed in silico predictions of the preclinical pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound. While in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is a common practice for drug candidates and their impurities, specific data for this compound is not available. nih.gov
Virtual Screening and Lead Optimization Using Computational Methods
No virtual screening campaigns or lead optimization efforts using this compound as a scaffold or lead compound have been reported in the scientific literature.
Advanced Analytical Methodologies for Research and Development of C12h8clf3n4o2s
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Complex Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of pharmaceutical compounds and their impurities within complex biological matrices. researchgate.netselleckchem.com Its high sensitivity, specificity, and selectivity make it the preferred method for bioanalytical studies. selleckchem.com
In the context of Tovorafenib and by extension, its impurity C12H8ClF3N4O2S, a validated LC-MS/MS method has been successfully used to quantify plasma concentrations during clinical trials. thermofisher.com A typical bioanalytical method involves protein precipitation to extract the analyte and its stable isotope-labeled internal standard from human plasma. thermofisher.compromega.com The subsequent analysis is often performed using a triple quadrupole mass spectrometer, which allows for specific precursor-to-product ion transitions to be monitored, a technique known as Multiple Reaction Monitoring (MRM). selleckchem.com This approach ensures high accuracy and minimizes interference from other components in the matrix. selleckchem.com
For the analysis of Tovorafenib, a fully validated bioanalytical method demonstrated a lower limit of quantification (LLOQ) of 0.5 ng/mL in plasma, showcasing the sensitivity of the technique. thermofisher.com The sample preparation for such an analysis typically involves protein precipitation with an organic solvent like acetonitrile (B52724) or methanol. promega.comnih.gov Chromatographic separation is commonly achieved on a reverse-phase column, such as a C18 column. nih.gov
Table 1: Representative LC-MS/MS Method Parameters for Tovorafenib Analysis in Plasma
| Parameter | Description | Reference |
|---|---|---|
| Instrumentation | Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer | selleckchem.comthermofisher.com |
| Sample Preparation | Protein Precipitation using an organic solvent | thermofisher.compromega.com |
| Ionization Mode | Positive Electrospray Ionization (ESI) | thermofisher.com |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | thermofisher.com |
| Analysis Mode | Noncompartmental analysis of plasma concentration-time data | thermofisher.com |
Development of Specific Assays for Metabolite Identification and Profiling in Preclinical Samples
Understanding the metabolic fate of a drug candidate is essential for drug development, as metabolites can impact efficacy and toxicity. nih.govwuxiapptec.com Metabolite identification (MetID) studies are conducted in preclinical species and humans to elucidate metabolic pathways and quantify major metabolites. wuxiapptec.com
For Tovorafenib, in vitro studies have shown that it is primarily metabolized by aldehyde oxidase and CYP2C8, with minor contributions from CYP3A, CYP2C9, and CYP2C19. bmglabtech.comdrugbank.com Following an oral dose of radiolabeled Tovorafenib, the majority of the dose was recovered in feces and urine, with unchanged Tovorafenib being the most abundant component in plasma, and its metabolites being minor (<10% of total plasma radioactivity). bmglabtech.comresearchgate.net
The standard approach for metabolite profiling involves administering a radiolabeled version of the drug to preclinical species. wuxiapptec.com Plasma, urine, and feces are collected over time, and the samples are analyzed using techniques like LC-MS/MS and high-resolution mass spectrometry (HRMS) to separate and identify the metabolites. wuxiapptec.com HRMS provides accurate mass measurements, which aids in the elucidation of the elemental composition of unknown metabolites. nih.gov Comparison of metabolite profiles across species, including humans (typically using in vitro systems like liver microsomes or hepatocytes initially), is crucial for selecting appropriate toxicology species. wuxiapptec.com
Immunoassays and Cell-Based Assays for Studying Biological Effects in Research Contexts
Immunoassays and cell-based assays are vital tools for characterizing the biological effects of a compound and its impurities. medchemexpress.comnih.gov They provide data on a compound's mechanism of action, potency, and effects on cellular processes. medchemexpress.com
Cell-Based Assays: Cell-based assays are used to assess the functional effects of a compound in a physiologically relevant system. researchgate.net For a pan-RAF inhibitor like Tovorafenib, key assays focus on its ability to inhibit the MAPK signaling pathway and reduce cancer cell proliferation. cancer-research-network.comnih.gov
A common assay to measure cell viability and proliferation is the CellTiter-Glo® Luminescent Cell Viability Assay. promega.comreactionbiology.com This assay quantifies ATP, an indicator of metabolically active cells. promega.com In preclinical studies of Tovorafenib, the CellTiter-Glo assay was used to determine its anti-proliferative activity in various cancer cell lines. nih.gov
To confirm target engagement and pathway modulation, specific assays that measure protein phosphorylation are used. nih.gov Meso Scale Discovery (MSD) multiplex phosphoprotein assays are a type of electrochemiluminescence immunoassay used to measure the levels of total and phosphorylated proteins, such as pERK, in cell lysates. nih.gov This allows for the calculation of a phosphoprotein-to-total protein ratio, providing a direct measure of pathway inhibition. nih.gov Preclinical studies on Tovorafenib utilized MSD assays to measure pERK levels and determine the EC50 for pathway inhibition. nih.gov
Table 3: Preclinical Cell-Based Assay Data for Tovorafenib
| Cell Line | Genotype | Assay Type | Endpoint | EC50 (µmol/L) | Reference |
|---|---|---|---|---|---|
| sNF96.2 | NF1-LOF | pERK MSD ELISA | pERK Inhibition | 0.01 | nih.gov |
| sNF96.2 | NF1-LOF | CellTiter-Glo | Proliferation | 0.99 | nih.gov |
| MeWo | NF1-LOF | pERK MSD ELISA | pERK Inhibition | 0.03 | nih.gov |
| NCI-H1838 | NF1-LOF | pERK MSD ELISA | pERK Inhibition | 0.01 | nih.gov |
| A375 | BRAF V600E | pERK MSD ELISA | pERK Inhibition | 0.01 | nih.gov |
Immunoassays: Immunoassays utilize the specific binding of antibodies to their antigens to measure the concentration of molecules. researchgate.net For small molecules like Tovorafenib and its impurities, competitive immunoassays are often developed. researchgate.net In this format, the analyte in a sample competes with a labeled version of the analyte for binding to a limited number of antibody sites. researchgate.net The signal is inversely proportional to the concentration of the analyte in the sample.
While specific immunoassays for this compound are not described in the public literature, the development of such an assay, for example, a competitive ELISA or a TR-FRET-based assay, would be feasible. nih.gov Such an assay could be used for high-throughput screening or to measure target engagement in cells and tissues. nih.gov Furthermore, multiplex immunoassays, such as ELISA arrays, are mentioned in clinical trial protocols for Tovorafenib to characterize cytokine profiles in patient samples, demonstrating a broader application of immunoassay technology in the research context of this compound. cancer.gov
Future Research Directions and Translational Perspectives in Preclinical Sciences
Exploration of Novel Preclinical Applications and Biological Targets
The initial phase of investigating C12H8ClF3N4O2S would involve a comprehensive screening process to identify any potential biological activity. Given its structural relationship to Tovorafenib, a type II RAF kinase inhibitor, a primary line of inquiry would be its interaction with kinases and associated signaling pathways, such as the MAPK pathway. musechem.comdayonebio.comclinicaltrials.eu However, to uncover novel applications, a broader, unbiased screening approach is essential.
Future research would systematically evaluate the compound against a diverse panel of biological targets. This could include G-protein coupled receptors (GPCRs), nuclear receptors, ion channels, and various enzymes. High-throughput screening (HTS) campaigns would be instrumental in this phase, allowing for the rapid assessment of the compound's activity across hundreds or even thousands of potential targets.
A hypothetical screening cascade for this compound could be structured as follows:
| Screening Phase | Assay Type | Potential Targets Investigated | Objective |
| Primary Screen | Biochemical Assays | Panel of >400 human kinases | Identify initial kinase hits |
| Cell-based Phenotypic Screens | Cancer cell line panels (e.g., NCI-60) | Uncover anti-proliferative or cytotoxic effects | |
| Secondary Screen | Dose-Response Studies | Confirmed hits from primary screen | Determine potency (e.g., IC50/EC50) |
| Orthogonal Assays | Alternative technology to confirm hits | Validate initial findings and rule out artifacts | |
| Target Deconvolution | Affinity Chromatography, Proteomics | Cellular lysates treated with this compound | Identify specific binding partners of active hits |
Elucidation of biological targets is a fundamental step toward understanding a compound's mechanism of action and potential therapeutic utility. akltherapeutics.com
Integration of Multi-Omics Data for Comprehensive Preclinical Characterization
To build a holistic understanding of the cellular impact of this compound, future preclinical studies would integrate multiple "omics" technologies. europa.eunih.gov This approach moves beyond single-pathway analysis to provide a systems-level view of the compound's effects. dayonebio.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a detailed molecular signature of the compound's activity.
A multi-omics workflow for this compound would involve treating relevant cell models (e.g., cancer cell lines identified in phenotypic screens) with the compound and then performing parallel analyses:
Transcriptomics (RNA-Seq): To identify genes that are up- or down-regulated following compound exposure, revealing the cellular pathways being modulated.
Proteomics: To quantify changes in protein expression and post-translational modifications, providing a more direct link to cellular function. lhasalimited.org
Metabolomics: To measure changes in endogenous small-molecule metabolites, offering insights into the compound's effects on cellular metabolism and energy pathways. nih.gov
The integration of these datasets would allow for the construction of comprehensive network models, highlighting the key nodes and pathways affected by this compound and potentially revealing unexpected mechanisms of action. nih.gov
Development of Advanced In Vitro and In Vivo Preclinical Models for Compound Evaluation
The translation of initial findings into a viable therapeutic strategy relies on evaluation in progressively more complex and physiologically relevant models. fda.govmusechem.com For this compound, this would involve a tiered approach, moving from simple cell cultures to advanced three-dimensional (3D) models and eventually to in vivo systems.
Advanced In Vitro Models: Future studies would leverage cutting-edge in vitro systems that better mimic human physiology than traditional 2D cell cultures. musechem.com These could include:
3D Spheroids/Organoids: These models recapitulate the cell-cell interactions and microenvironment of tissues, offering a better prediction of in vivo responses. nih.gov
Organ-on-a-Chip Technology: Microfluidic devices that simulate the functions of human organs, allowing for the study of compound effects in a dynamic, multi-organ context. musechem.com
In Vivo Models: Should in vitro data suggest a promising therapeutic activity, evaluation in animal models would be the next critical step. nih.gov The choice of model would depend on the identified biological target and potential disease indication. For instance, if an anti-cancer effect is observed, xenograft models (implanting human cancer cells into immunocompromised mice) or genetically engineered mouse models (GEMMs) that spontaneously develop tumors with relevant genetic alterations would be employed. nih.gov
| Model Type | Specific Example | Purpose of Evaluation |
| In Vitro 2D | Monolayer cancer cell cultures | Initial potency and mechanism of action studies |
| In Vitro 3D | Tumor spheroids from responsive cell lines | Assessment of tumor penetration and efficacy in a more complex microenvironment |
| Ex Vivo | Patient-derived tumor explants | Evaluation of activity in a model that retains the original tumor architecture and heterogeneity |
| In Vivo | Subcutaneous xenograft models | Initial assessment of in vivo efficacy and tolerability |
| In Vivo | Orthotopic or metastatic models | Evaluation in a more clinically relevant tumor location and disease stage |
Strategic Considerations for Preclinical Research and Compound Optimization
The preclinical development of any compound, including one like this compound, requires careful strategic planning. pharma-industry-review.combiotech-spain.com If initial screenings reveal a desirable biological activity, a medicinal chemistry program would be initiated to optimize the molecule's properties. This process, known as lead optimization, aims to enhance potency and selectivity while improving pharmacokinetic properties. pharma-industry-review.com
Key strategic considerations would include:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how molecular modifications affect its biological activity. pharma-industry-review.com
Pharmacokinetic Profiling: Early assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to ensure it can reach its target in the body and persist for a sufficient duration. nih.gov
Early Formulation Development: Investigating different formulations to improve solubility and bioavailability for in vivo testing. frontiersin.org
A decision-making matrix for advancing this compound or its analogs would be established, with clear go/no-go criteria at each stage of preclinical development based on a collective assessment of efficacy, selectivity, and drug-like properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
